2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide
CAS No.: 1021225-97-7
Cat. No.: VC6332151
Molecular Formula: C21H17ClN4O2S3
Molecular Weight: 489.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021225-97-7 |
|---|---|
| Molecular Formula | C21H17ClN4O2S3 |
| Molecular Weight | 489.02 |
| IUPAC Name | 2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H17ClN4O2S3/c1-2-12-5-3-4-6-15(12)23-16(27)11-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-9-7-13(22)8-10-14/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
| Standard InChI Key | RFLDGJURUZPOMA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Introduction
Thiazolo[4,5-d]pyrimidines are fused heterocyclic compounds that have gained significant attention in medicinal chemistry due to their structural resemblance to purines, such as adenine and guanine . This similarity allows them to interact with biological systems in ways that mimic natural purine derivatives, making them useful for designing novel therapeutics.
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
The synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves the reaction of thiazole precursors with pyrimidine-forming reagents. For example, the Gewald reaction is commonly used to synthesize thiazoles, which can then be converted into thiazolo[4,5-d]pyrimidines through further cyclization reactions . The specific synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide would likely involve a multi-step process starting from appropriate thiazole and pyrimidine precursors.
Pharmacological Activities
Thiazolo[4,5-d]pyrimidine derivatives have been explored for various pharmacological activities:
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Anticancer Activity: These compounds have shown promise as anticancer agents, with some derivatives exhibiting potent activity against different cancer cell lines .
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Antibacterial Activity: Thiazolo[4,5-d]pyrimidines have also demonstrated antibacterial properties, making them candidates for the development of new antibiotics .
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Antiviral Activity: Some derivatives have been investigated for their antiviral potential, particularly against HIV and other viruses .
Evaluation of Biological Activity
The biological activity of thiazolo[4,5-d]pyrimidine derivatives is typically evaluated using a combination of in vitro and in silico methods. In vitro assays assess the direct interaction of compounds with biological targets, such as enzymes or receptors. In silico methods, including molecular docking and structure-activity relationship (SAR) studies, help predict how compounds might interact with biological systems and guide further structural optimization .
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